molecular formula C13H14N2 B8515623 4,6-Dimethyl-5-phenyl-2-pyridylamine CAS No. 84596-26-9

4,6-Dimethyl-5-phenyl-2-pyridylamine

Cat. No. B8515623
CAS RN: 84596-26-9
M. Wt: 198.26 g/mol
InChI Key: PDPYKVPUWJWFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04508722

Procedure details

2-Amino-4,6-dimethyl-5-phenyl-3-pyridinecarboxylic acid (6.1 grams) and copper powder (1.0 gram) were heated in 50 ml quinoline at 270°-290° C. for approximately 3 hours. The entire reaction mixture was then chromatographed over 600 ml of Grace 923 silica gel with ether followed by ethyl acetate, yield 3.0 grams of dried product, m.p. 105°-112° C.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](C(O)=O)=[C:6]([CH3:11])[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:4]([CH3:18])[N:3]=1>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[CH3:11][C:6]1[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:4]([CH3:18])[N:3]=[C:2]([NH2:1])[CH:7]=1

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
NC1=NC(=C(C(=C1C(=O)O)C)C1=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
1 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The entire reaction mixture
CUSTOM
Type
CUSTOM
Details
was then chromatographed over 600 ml of Grace 923 silica gel with ether

Outcomes

Product
Name
Type
Smiles
CC1=CC(=NC(=C1C1=CC=CC=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.